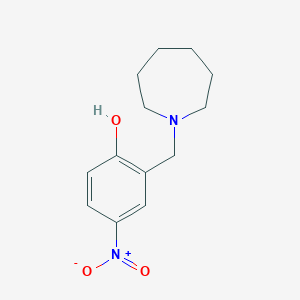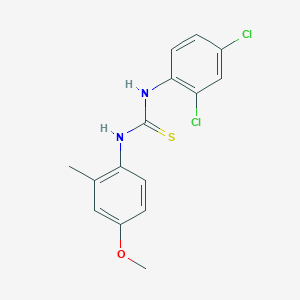
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as ETH, is a chemical compound that has gained significant attention due to its potential therapeutic properties. ETH belongs to the class of thiosemicarbazones, which have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In viral infections, it has been shown to inhibit viral replication and reduce the production of inflammatory cytokines. In neurodegenerative disorders, it has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has several advantages for lab experiments, including its low toxicity, easy synthesis, and broad-spectrum activity against various diseases. However, it also has some limitations, such as its poor solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for research on N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of this compound. Additionally, further studies are needed to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases.
Métodos De Síntesis
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized by reacting 4-phenyl-3,6-dihydropyridine-1(2H)-carboxaldehyde with N-ethylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been studied extensively for its therapeutic potential in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In viral infections, this compound has been found to exhibit antiviral activity against hepatitis C virus, dengue virus, and Zika virus. It has been shown to inhibit viral replication by targeting viral RNA synthesis.
In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-ethyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-2-15-14(17)16-10-8-13(9-11-16)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQEJJUZAZVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC(=CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)